molecular formula C16H27BN4O2 B2569297 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)-1,4-diazepane CAS No. 2319654-10-7

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)-1,4-diazepane

Cat. No. B2569297
CAS RN: 2319654-10-7
M. Wt: 318.23
InChI Key: UASBRJYKSIPJSS-UHFFFAOYSA-N
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Description

The compound is a diazepane derivative with a pyrimidine ring and a boron-containing group (tetramethyl-1,3,2-dioxaborolane). Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms. The tetramethyl-1,3,2-dioxaborolane group is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrimidine ring and the boron-containing group. The latter is often involved in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Structural Studies

Compounds with structures similar to the one are often synthesized through multi-step chemical reactions, involving the formation of diazepines, pyrimidines, and boronic esters. For instance, a study by Fesenko et al. (2015) developed a five-step synthesis leading to the formation of polysubstituted tetrahydro-1H-1,3-diazepin-2-ones, showcasing the complexity and diastereoselective nature of reactions involving diazepine rings (Fesenko, Trafimova, Albov, & Shutalev, 2015). Additionally, the structural elucidation of these compounds provides insights into the electronic and spatial arrangement crucial for their reactivity and potential applications.

Applications in Catalysis and Biomimetic Studies

Compounds similar to the query have been investigated for their catalytic properties and biomimetic applications. For example, research by Mayilmurugan, Stoeckli-Evans, and Palaniandavar (2008) on iron(III) complexes of sterically hindered ligands, including diazepane derivatives, highlighted their potential as functional models for extradiol cleaving catechol dioxygenase enzymes. This suggests that similar structures could serve as catalysts in oxidation reactions or as models for understanding enzyme mechanisms (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).

Photophysical Properties and Photoreactivity

The photophysical properties and reactivity of compounds containing pyrimidinone units have been subjects of interest, as these characteristics are relevant for applications ranging from photodynamic therapy to the development of photoresponsive materials. Ryseck et al. (2013) explored the impact of solvents on the photokinetics of 2(1H)-pyrimidinone, revealing how solvent interactions can significantly influence photophysical behaviors. Such studies suggest that compounds with pyrimidin-2-yl and diazepane segments may exhibit unique photochemical properties that could be harnessed for various scientific applications (Ryseck, Villnow, Hugenbruch, Schaper, & Gilch, 2013).

properties

IUPAC Name

1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN4O2/c1-15(2)16(3,4)23-17(22-15)13-11-18-14(19-12-13)21-8-6-7-20(5)9-10-21/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASBRJYKSIPJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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